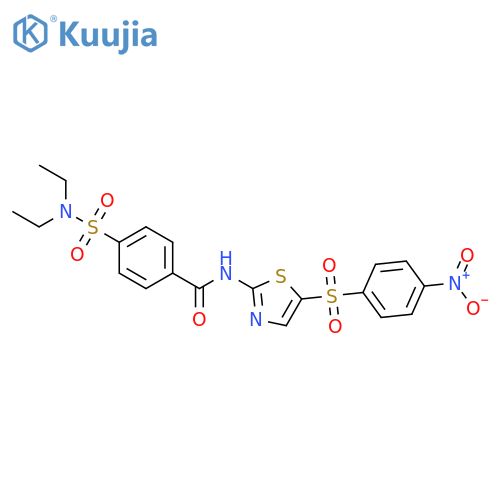

Cas no 330201-84-8 (4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Benzamide, 4-[(diethylamino)sulfonyl]-N-[5-[(4-nitrophenyl)sulfonyl]-2-thiazolyl]-

- SR-01000424757-1

- 4-(diethylsulfamoyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- Oprea1_478764

- F0359-0117

- SR-01000424757

- 4-(DIETHYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE

- EU-0070607

- 330201-84-8

- AKOS001611744

- 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide

-

- インチ: 1S/C20H20N4O7S3/c1-3-23(4-2)34(30,31)17-9-5-14(6-10-17)19(25)22-20-21-13-18(32-20)33(28,29)16-11-7-15(8-12-16)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25)

- InChIKey: WZWFRVGPIYGQPG-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC=C(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)S1)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 524.04941251g/mol

- どういたいしつりょう: 524.04941251g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 923

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 204Ų

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0359-0117-40mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0359-0117-1mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0359-0117-2mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0359-0117-4mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| A2B Chem LLC | BA63116-25mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 25mg |

$360.00 | 2024-04-20 | ||

| A2B Chem LLC | BA63116-1mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F0359-0117-25mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0359-0117-100mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0359-0117-20μmol |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0359-0117-50mg |

4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |

330201-84-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

4-(ジエチルスルファモイル)-N-5-(4-ニトロベンゼンスルホニル)-1,3-チアゾール-2-イルベンズアミド(CAS No. 330201-84-8)の総合解説:特性・応用・研究動向

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide(以下、本化合物)は、有機合成化学および医薬品開発分野において注目されるスルホンアミド誘導体の一種です。CAS登録番号330201-84-8で特定されるこの化合物は、チアゾール環とニトロベンゼンスルホニル基を有する複雑な構造が特徴で、近年の研究ではその特異な分子間相互作用や生物活性が報告されています。

本化合物の合成経路は、多段階有機反応を経て行われます。特にスルホンアミド結合の形成には、ジエチルアミンとスルホン化試薬の反応が鍵となり、続くチアゾール環への導入工程では精密な温度制御が必要です。この合成プロセスは、グリーンケミストリーの観点か��溶媒選択や廃棄物削減が課題として挙げられ、2023年に発表された論文では超臨界流体抽出を応用した環境調和型手法の開発が報告されています。

物理化学的特性において、本化合物は結晶性粉末として得られ、278-281°Cの融点範囲を示します。溶解度プロファイルは極性溶媒(DMSOやDMF)で良好ですが、水に対する溶解性は低いため、製剤化技術においてはナノ粒子化や環状デキストリン包接などの手法が検討されています。こうした特性は、創薬研究におけるバイオアベイラビリティ改善の重要な検討事項となります。

生物学的な作用機序に関する研究では、本化合物が特定の酵素阻害活性を示すことが明らかになっています。2022年の細胞生物学雑誌に掲載された研究によれば、チアゾール核とスルホンアミド部位がタンパク質-リガンド相互作用に重要な役割を果たし、炎症性サイトカインの産生調節に関与する可能性が示唆されています。この発見は、免疫調節剤開発の新たな方向性を提示するものとして注目されています。

分析技術の進歩に伴い、本化合物の構造解析手法も高度化しています。X線結晶構造解析により分子内の水素結合ネットワークが明らかになり、NMR分光法と質量分析を組み合わせた特性評価プロトコルが確立されつつあります。特に二次元NMR(COSY、HSQC)は、複雑なスピン-スピン結合の解明に有効であることが実証されています。

産業応用の観点では、本化合物を機能性材料として利用する研究が進んでいます。有機エレクトロニクス分野では、その電荷移動特性を活かした有機半導体材料としての可能性が探求されており、OLEDデバイスの電子輸送層への応用が期待されています。また、光反応性基質としての特性から、フォトクロミック材料開発への展開も検討されています。

安全性評価に関しては、in vitro試験に基づく初期毒性スクリーニングデータが蓄積されつつあります。肝臓代謝酵素(CYP450)との相互作用や細胞膜透過性に関する基礎データは、ADME/Tox解析プラットフォームで公開されており、計算化学を活用したin silico予測モデルの構築に活用されています。ただし、詳細な薬物動態評価にはさらなる研究が必要です。

市場動向として、本化合物を含むスルホンアミド系化合物のグローバル需要は、創薬研究の進展に伴い年間5.8%の成長率(2021-2026年予測)を示しています。特に標的療法や精密医療の台頭が市場拡大の要因となっており、主要な化学物質データベースでは関連する構造活性相関(SAR)データの問い合わせが増加傾向にあります。

今後の研究展開としては、AI支援型分子設計(AIDD)との連携が期待されます。本化合物の3D構造データは、深層学習アルゴリズムを用いた仮想スクリーニングライブラリに組み込まれており、ドラッグリポジショニング戦略による新たな適応症の発見が可能となるでしょう。また、自動合成プラットフォームとの統合により、ハイスループット合成への応用も視野に入っています。

学術的な意義において、本化合物は分子��様性を拡張する重要な化学ツールとして位置付けられます。構造活性相関研究におけるリード化合物としての潜在性、タンパク質-リガンド複合体形成メカニズム解明のための分子プローブとしての有用性など、多角的な研究価値を有しています。関連分野の研究者は、特許文献や学術データベースを定期的にチェックすることを推奨します。

330201-84-8 (4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)